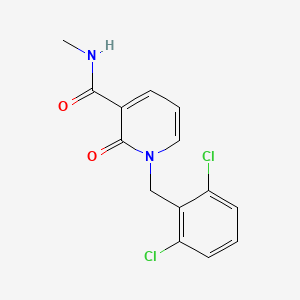
1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperazine, which is a common structure in medicinal chemistry due to its versatility and the variety of biological activities it can confer . The dichlorobenzyl group suggests that this compound may have some degree of lipophilicity, which could influence its pharmacokinetic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,6-dichlorobenzyl halide with a piperazine derivative . The exact conditions would depend on the specific reagents used and the desired product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the piperazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and various types of cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure . For example, the presence of the dichlorobenzyl group could increase its lipophilicity, which might affect its solubility in various solvents .科学的研究の応用
Synthesis and Characterization of Novel Compounds
Concomitant Polymorphism and Catalytic Activity : A study explored the synthesis, characterization, and antibacterial activities of pyridine-2,6-dicarboxamide derivatives. These compounds were evaluated for their catalytic efficiency in transfer hydrogenation reactions under mild conditions. The study detailed the concomitant polymorphism observed for one compound, emphasizing the role of intermolecular hydrogen bonding interactions in dictating the polymorphs' conformations and packing (Özdemir et al., 2012).
Antimicrobial Schiff Bases : Research into pyridine-bridged 2,6-bis-carboxamide Schiff's bases revealed their significant antimicrobial activity. The compounds were synthesized from pyridine-2,6-dicarbonyl dichloride and exhibited bactericidal and fungicidal properties comparable to standard antibiotics (Al-Omar & Amr, 2010).
Complexation with Metal Ions : A series of new pyridine dicarboxamide ligands were synthesized and their ability to form complexes with copper(II) ions was investigated. The study included the synthesis of mono-, di-, tri-, and tetranuclear copper complexes, highlighting the ligands' versatility in coordinating metal ions and influencing the complexes' structural properties (Jain et al., 2004).
Photophysical Properties and Applications
- Photoisomerism and Helical Conformational Dynamics : Research on oligomers composed of pyridine-2,6-dicarboxamides and meta-(phenylazo)azobenzenes demonstrated dynamic helical conformational changes and photoisomerism. These properties are significant for developing materials with photoresponsive behavior (Tie et al., 2006).
Hydrogen Bonding and Structural Analysis
- Hydrogen Bonding in Anticonvulsant Enaminones : A structural study on anticonvulsant enaminones revealed insights into their hydrogen bonding patterns, which play a crucial role in dictating the compounds' stability and reactivity. The study emphasized the importance of understanding these interactions for designing more effective anticonvulsant drugs (Kubicki et al., 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-17-13(19)9-4-3-7-18(14(9)20)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBSKGXYKSISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)
![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)
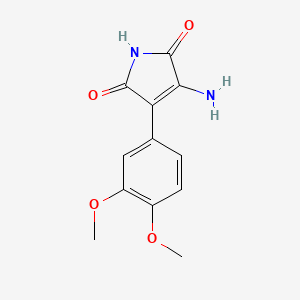
![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)
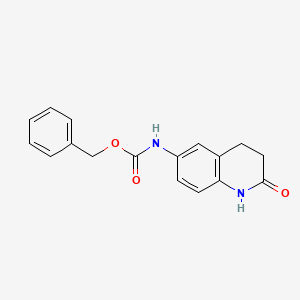
![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)
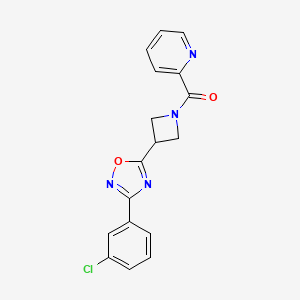
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2731442.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2731447.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide](/img/structure/B2731449.png)

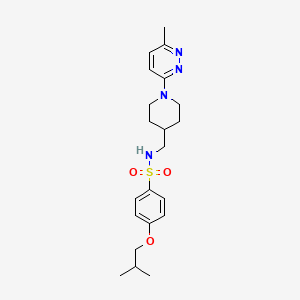
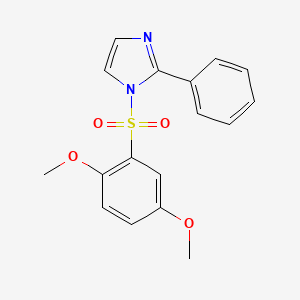
![1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2731455.png)